molecular formula C26H38 B14734651 2,3-Dimethyl-2,3-bis(4-tert-butylphenyl)butane CAS No. 5171-91-5

2,3-Dimethyl-2,3-bis(4-tert-butylphenyl)butane

Cat. No.: B14734651
CAS No.: 5171-91-5
M. Wt: 350.6 g/mol
InChI Key: VKUOFKIWVLOZFE-UHFFFAOYSA-N
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Description

2,3-Dimethyl-2,3-bis(4-tert-butylphenyl)butane is an organic compound with the molecular formula C26H38. It is known for its unique structure, which includes two tert-butylphenyl groups attached to a central butane backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dimethyl-2,3-bis(4-tert-butylphenyl)butane typically involves the reaction of tert-butylbenzene with a suitable alkylating agent under controlled conditions. One common method involves the use of tert-butyl cuprate as a reagent, which facilitates the formation of the desired product with a high yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

2,3-Dimethyl-2,3-bis(4-tert-butylphenyl)butane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while substitution reactions can introduce various functional groups .

Mechanism of Action

The mechanism of action of 2,3-Dimethyl-2,3-bis(4-tert-butylphenyl)butane involves its interaction with specific molecular targets and pathways. For instance, its flame retardant properties are attributed to its ability to interfere with the combustion process at a molecular level. In biological systems, its derivatives may inhibit cell growth by interacting with cellular pathways involved in proliferation .

Properties

CAS No.

5171-91-5

Molecular Formula

C26H38

Molecular Weight

350.6 g/mol

IUPAC Name

1-tert-butyl-4-[3-(4-tert-butylphenyl)-2,3-dimethylbutan-2-yl]benzene

InChI

InChI=1S/C26H38/c1-23(2,3)19-11-15-21(16-12-19)25(7,8)26(9,10)22-17-13-20(14-18-22)24(4,5)6/h11-18H,1-10H3

InChI Key

VKUOFKIWVLOZFE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(C)(C)C(C)(C)C2=CC=C(C=C2)C(C)(C)C

Origin of Product

United States

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